1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
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Overview
Description
1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a 4-phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 3-chlorobenzyl group: The piperazine intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate to form the 3-chlorobenzyl-substituted piperazine.
Addition of the 4-phenylcyclohexyl group: Finally, the 4-phenylcyclohexyl group is introduced through a nucleophilic substitution reaction using 4-phenylcyclohexyl bromide or a similar reagent.
Industrial Production Methods: Industrial production of 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexyl positions, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, alkylated derivatives.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, such as serotonin or dopamine receptors.
Pathways Involved: It may modulate signaling pathways related to mood regulation, pain perception, and cognitive functions.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzyl-4-phenylpiperazine: Lacks the chlorinated benzyl group, which may affect its biological activity and chemical reactivity.
1-(4-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine: Similar structure but with the chlorine atom in a different position, potentially altering its properties.
1-(3-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine: Substitution of the phenyl group with a methyl group, which may influence its pharmacological profile.
The uniqueness of 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H29ClN2 |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H29ClN2/c24-22-8-4-5-19(17-22)18-25-13-15-26(16-14-25)23-11-9-21(10-12-23)20-6-2-1-3-7-20/h1-8,17,21,23H,9-16,18H2 |
InChI Key |
MYHMUCGHSKHLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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